2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, commonly known as DHPG, is a pyridine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DHPG is a potent agonist of metabotropic glutamate receptor 1 (mGluR1) and has been shown to modulate glutamatergic neurotransmission in the brain.
Wirkmechanismus
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, a G protein-coupled receptor that is involved in the regulation of glutamatergic neurotransmission. Activation of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine by DHPG leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C.
Biochemical and Physiological Effects:
DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. DHPG has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and has been extensively used in various in vitro and in vivo experiments to study the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various physiological and pathological processes. However, DHPG has some limitations, including its low selectivity for 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and its potential off-target effects.
Zukünftige Richtungen
1. Development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists: The development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists will allow for more specific modulation of glutamatergic neurotransmission in the brain, which may have therapeutic applications in various neurological disorders.
2. Use of DHPG in combination with other drugs: The use of DHPG in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
3. Study of the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in neurological disorders: Further studies are needed to elucidate the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
4. Development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists: The development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists may have therapeutic applications in various neurological disorders, including schizophrenia and depression.
5. Study of the long-term effects of DHPG: Further studies are needed to determine the long-term effects of DHPG on neuronal development and synaptic plasticity.
Synthesemethoden
DHPG can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most commonly used method involves the reaction of 2-amino-3-picoline with trifluoroacetic anhydride to form 2-(trifluoroacetyl)pyridine. This intermediate is then reacted with sodium borohydride to reduce the trifluoroacetyl group to a trifluoromethyl group, resulting in the formation of DHPG.
Wissenschaftliche Forschungsanwendungen
DHPG has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various neurological disorders.
Eigenschaften
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h1-2,4-6H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZMSCKUJGVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.